molecular formula C8H11ClN4 B2420661 [(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride CAS No. 2279124-49-9

[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride

Cat. No.: B2420661
CAS No.: 2279124-49-9
M. Wt: 198.65
InChI Key: YRDTWRDAONMYJV-UHFFFAOYSA-N
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Description

The compound “[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .


Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine has been reported in the literature. 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of the compound can be determined using techniques such as X-ray structural analysis . The compound has a molecular weight of 132.1625 .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied. This reaction proceeded with a substitution of a hydrogen atom at the C-3 carbon atom, leading to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .


Physical and Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, NMR spectrum, etc., can be determined using appropriate analytical techniques .

Scientific Research Applications

1. Cytotoxic Activity and CDK Inhibitor Activity

A study on derivatives of 2-methylimidazo[1,2-a]pyridine and quinoline-substituted 2-aminopyrimidines revealed cytotoxic activity and CDK inhibitor activity. Notably, quinolin-4-yl-substituted compounds showed effective cytotoxic activity and selectivity against CDK1/CycA (Vilchis-Reyes et al., 2010).

2. Antimicrobial and Anticancer Activities

Certain synthesized derivatives of 7-methyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5-ones showed anti-inflammatory and antimicrobial activities, with some exhibiting anticancer properties (Długosz & Machoń, 1986).

3. Heterocyclization and Formation of N-Substituted Derivatives

The reactions involving N-(pyrimidin-2-yl)imines of methyl trifluoropyruvate with trimethyl phosphite led to the formation of methyl 3-fluoroimidazo[1,2-a]pyrimidin-2-carboxylates, which were further transformed into N-substituted derivatives (Sokolov & Aksinenko, 2009).

4. Tautomerism in Dihydro-imidazo- and -pyrimido-[1,2-a]pyrimidines

Research on dihydro-imidazo- and -pyrimido-[1,2-a]pyrimidines revealed unusual tautomerism in compounds with substituted amino groups, exhibiting solvent-dependent equilibria between different tautomers (Clark & Curphey, 1977).

5. Anthelmintic Activity

A study on 4-(2-chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amines synthesized compounds showed moderate to good anthelmintic activity against earthworms, suggesting potential for anthelmintic applications (Shivakumar et al., 2018).

Safety and Hazards

The compound may cause skin irritation, eye irritation, and may be harmful to aquatic life . It is recommended to handle the compound with appropriate safety measures .

Properties

IUPAC Name

(7-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c1-6-2-3-12-5-7(4-9)11-8(12)10-6;/h2-3,5H,4,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDTWRDAONMYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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